molecular formula C8H9NO2S B13188026 Methyl 5-amino-2-mercaptobenzoate

Methyl 5-amino-2-mercaptobenzoate

Cat. No.: B13188026
M. Wt: 183.23 g/mol
InChI Key: DQLFVMXRFYQJRI-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-mercaptobenzoate is an organic compound with the molecular formula C8H9NO2S It is a derivative of benzoic acid, featuring an amino group at the 5-position and a mercapto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-mercaptobenzoate can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-mercaptobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-mercaptobenzoate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Scientific Research Applications

Methyl 5-amino-2-mercaptobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-2-mercaptobenzoate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

    Methyl 2-mercaptobenzoate: Similar structure but lacks the amino group at the 5-position.

    Methyl 5-amino-2-hydroxybenzoate: Similar structure but has a hydroxy group instead of a mercapto group.

Uniqueness: Methyl 5-amino-2-mercaptobenzoate is unique due to the presence of both amino and mercapto groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets compared to its analogs .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 5-amino-2-sulfanylbenzoate

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-4-5(9)2-3-7(6)12/h2-4,12H,9H2,1H3

InChI Key

DQLFVMXRFYQJRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)S

Origin of Product

United States

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